molecular formula C11H9F4NO B2738346 2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile CAS No. 1521547-67-0

2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile

Cat. No. B2738346
CAS RN: 1521547-67-0
M. Wt: 247.193
InChI Key: IFNMVGVDNCMEHJ-UHFFFAOYSA-N
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Description

2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile is a chemical compound with the molecular formula C11H9F4NO and a molecular weight of 247.19 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is known that trifluoromethylpyridines, which are structurally similar, are used in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves vapor-phase reactions .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile consists of an ethoxy group and a 4-fluoro-2-(trifluoromethyl)phenyl group attached to an acetonitrile group . Further structural analysis such as NMR, HPLC, LC-MS, and UPLC may provide more detailed information .

Scientific Research Applications

Suzuki–Miyaura Coupling

2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile: is a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and it has widespread applications in organic synthesis. The success of this reaction lies in its mild conditions, functional group tolerance, and environmentally benign organoboron reagents. Specifically, this compound serves as an organoboron reagent, facilitating the coupling of diverse fragments. The transmetalation step, where nucleophilic organic groups transfer from boron to palladium, is crucial in this process .

properties

IUPAC Name

2-ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F4NO/c1-2-17-10(6-16)8-4-3-7(12)5-9(8)11(13,14)15/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNMVGVDNCMEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#N)C1=C(C=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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